An In-depth Technical Guide to Tert-butyl Phosphates: Chemical Formula, Structure, and Applications
An In-depth Technical Guide to Tert-butyl Phosphates: Chemical Formula, Structure, and Applications
This technical guide offers a comprehensive overview of tert-butyl phosphate and its fully substituted analogue, tri-tert-butyl phosphate. Tailored for researchers, scientists, and professionals in drug development, this document details their chemical formulas, structures, quantitative data, and experimental protocols for their synthesis.
Chemical Identity and Structure
The term "tert-butyl phosphate" most commonly refers to tert-butyl dihydrogen phosphate , a mono-ester of phosphoric acid. In contrast, tri-tert-butyl phosphate is the tri-ester, where all acidic protons of phosphoric acid have been substituted by tert-butyl groups.
The chemical formula for tert-butyl dihydrogen phosphate is C4H11O4P .
The chemical formula for tri-tert-butyl phosphate is C12H27O4P .
Caption: Chemical structures of tert-butyl dihydrogen phosphate and tri-tert-butyl phosphate.
Quantitative Data Summary
The following table summarizes key quantitative data for both tert-butyl phosphates, facilitating easy comparison.
| Property | tert-Butyl Dihydrogen Phosphate | Tri-tert-butyl Phosphate |
| CAS Number | 2382-75-4 | 20224-50-4 |
| Molecular Formula | C₄H₁₁O₄P | C₁₂H₂₇O₄P |
| Molecular Weight | 154.10 g/mol | 266.32 g/mol |
| Boiling Point | Not Applicable | 288.1°C at 760 mmHg |
| Density | Data not readily available | Data not readily available |
| Solubility | Soluble in water | Insoluble in water; soluble in many organic solvents |
| Stability | Stable under standard conditions | Thermally stable but decomposes below its boiling point; exhibits significant hydrolytic stability due to steric hindrance[1] |
Experimental Protocols
Detailed methodologies for the synthesis of tert-butyl phosphates are crucial for their application in research.
Synthesis of Tri-tert-butyl Phosphate via Phosphoryl Chloride
This protocol describes a common laboratory-scale synthesis of tri-tert-butyl phosphate.
Materials:
-
Phosphorus trichloride (PCl₃)
-
tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., diethyl ether)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Lithium bromide (LiBr)
-
Hexane (anhydrous)
-
Aqueous tetrafluoroboric acid (HBF₄) solution (e.g., 3 M)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ethanol (for crystallization)
Procedure:
-
To a dry, nitrogen-purged three-neck flask equipped with an addition funnel, internal thermometer, and magnetic stirrer, add CuBr·SMe₂ and LiBr.
-
Add anhydrous hexane to the flask, and then add PCl₃ to the suspension. Cool the reaction mixture in an ice bath.
-
Add the t-BuMgCl solution dropwise, keeping the internal temperature below 8°C during the initial phase of the addition.
-
After the initial addition, allow the flask to warm to room temperature and continue stirring vigorously for approximately 13 hours.
-
Recool the mixture in an ice bath and carefully quench the reaction by adding the aqueous HBF₄ solution, ensuring the internal temperature remains below 25°C.
-
Stir the resulting biphasic mixture for 15 minutes and then filter through a pad of Celite.
-
Separate the layers and wash the aqueous layer with hexane to remove nonpolar impurities.
-
Extract the aqueous layer with dichloromethane.
-
Combine the dichloromethane layers, dry over MgSO₄, filter, and evaporate the solvent in vacuo to obtain the crude tri-tert-butylphosphonium tetrafluoroborate salt.
-
The free tri-tert-butylphosphine can be generated in situ from this stable salt by treatment with a base. For the synthesis of tri-tert-butyl phosphate, an oxidation step would be required after the formation of tri-tert-butylphosphine. A more direct, though often lower-yielding, synthesis involves the reaction of phosphorus oxychloride with an excess of potassium t-butoxide.
Synthesis of Di-tert-butyl Hydrogen Phosphate
This protocol outlines the synthesis of di-tert-butyl hydrogen phosphate via the oxidation of di-tert-butyl phosphite, often isolated as its potassium salt.
Materials:
-
Di-tert-butyl phosphite
-
Potassium bicarbonate (KHCO₃)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Decolorizing carbon
-
Celite
Procedure:
-
Combine di-tert-butyl phosphite and potassium bicarbonate in water and stir the solution in an ice bath.
-
Add potassium permanganate in several portions over an hour, maintaining a low temperature.
-
Allow the reaction to proceed at room temperature for an additional 30 minutes.
-
Add decolorizing carbon and heat the mixture to 60°C for 15 minutes.
-
Filter the hot solution through Celite to remove solid manganese dioxide and carbon. Wash the solid with hot water.
-
To the filtrate, add more decolorizing carbon and heat again at 60°C for 20 minutes.
-
Filter the solution to obtain a colorless filtrate.
-
Evaporate the water in vacuo to yield crude potassium di-tert-butyl phosphate.
-
To obtain di-tert-butyl hydrogen phosphate, the potassium salt can be dissolved in a minimal amount of water, acidified (e.g., with dilute HCl), and extracted with an organic solvent.
Applications in Drug Development and Organic Synthesis
The unique steric properties of the tert-butyl group impart specific functionalities to these phosphate esters, making them valuable in several applications.
-
Phosphate Protecting Group: The tert-butyl group is widely used as a protecting group for phosphates in complex syntheses, such as in the preparation of oligonucleotides.[2] Its stability to many reaction conditions and its facile removal under acidic conditions make it an ideal choice.[2]
-
Prodrug Synthesis: Di-tert-butyl potassium phosphate is a key reagent in the synthesis of phosphono-oxymethyl prodrugs, which can enhance the bioavailability of parent drug molecules.
-
Precursors to Materials: Alkali metal di-tert-butyl phosphates can serve as single-source precursors for the synthesis of inorganic phosphate materials.
Logical Workflow: Synthesis of Tert-butyl Phosphates
The relationship between the starting materials and the resulting tert-butyl phosphate esters is depicted in the following workflow diagram.
Caption: A simplified workflow for the synthesis of tri-tert-butyl phosphate via a phosphonium salt intermediate.
